molecular formula C23H30ClN3O2S B2682169 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride CAS No. 1215622-93-7

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride

Cat. No. B2682169
CAS RN: 1215622-93-7
M. Wt: 448.02
InChI Key: DALDKIPMHGQMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H30ClN3O2S and its molecular weight is 448.02. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

Research has explored derivatives of thiazolyl benzamide for their potential antifungal properties. For example, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives was undertaken, with these compounds evaluated for antifungal activity. The findings suggest a potential use in developing antifungal agents, highlighting the role of thiazolyl benzamide derivatives in medicinal chemistry (Narayana et al., 2004).

Fluorescent Sensors

Another significant application is in the development of fluorescent sensors. Benzimidazole and benzothiazole conjugated Schiff bases have been shown to serve as efficient fluorescent sensors for detecting Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity, indicating their utility in analytical chemistry for the detection of metal ions (Suman et al., 2019).

Cardiac Electrophysiology

In cardiac electrophysiological studies, N-substituted imidazolylbenzamides, a class including thiazolyl derivatives, have demonstrated potential as selective class III agents, influencing cardiac action potential duration. This research suggests implications for the development of new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).

Anticancer Activity

Additionally, thiazolide-induced apoptosis in colorectal tumor cells has been studied, indicating the potential for thiazolides, including benzothiazole derivatives, in cancer therapy. The research focuses on the structure-function relationship, showing how these compounds can induce cell death in colon carcinoma cell lines (Brockmann et al., 2014).

Stearoyl-CoA Desaturase-1 Inhibition

Further investigations into the structural activity relationship (SAR) of benzamides, including thiazolyl derivatives, have identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in fatty acid metabolism. These findings have implications for the treatment of metabolic diseases (Uto et al., 2009).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.ClH/c1-5-25(6-2)15-16-26(23-24-20-9-7-8-10-21(20)29-23)22(27)18-11-13-19(14-12-18)28-17(3)4;/h7-14,17H,5-6,15-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALDKIPMHGQMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)OC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.